(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone
Description
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS2/c1-19-13-5-3-2-4-11(13)15(18)17-7-6-12-10(9-17)8-14(16)20-12/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXJKOXVDLXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological properties. The presence of the methylthio group on the phenyl ring enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Neurological Effects : Certain thienopyridine derivatives act as modulators of neurotransmitter receptors, potentially influencing cognitive functions.
The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific receptors and enzymes involved in various biological pathways. For example, studies on related thienopyridine compounds suggest they may modulate the activity of neurotransmitter receptors such as AMPA and NMDA, which are crucial for synaptic transmission and plasticity.
Table 1: Summary of Key Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuromodulation | Enhancement of synaptic transmission |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of related thienopyridine compounds, it was found that several derivatives exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values indicated potent activity at low concentrations, suggesting strong therapeutic potential.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of thieno[3,2-c]pyridine derivatives. Results indicated that certain compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential use as antibiotic agents.
Case Study 3: Neuromodulatory Effects
Research involving patch-clamp techniques demonstrated that some thienopyridine derivatives could enhance neurotransmitter release at synapses. This effect was linked to improved cognitive performance in animal models, suggesting potential applications in treating neurodegenerative diseases.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Compounds with thieno[3,2-c]pyridine structures have been investigated for their potential as anticancer agents. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties
-
Neurological Disorders
- There is emerging evidence that compounds similar to (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies
-
Study on Anticancer Efficacy
- A recent study evaluated the anticancer efficacy of similar thieno[3,2-c]pyridine derivatives in vitro against breast cancer cell lines. Results indicated significant inhibition of cell viability at low micromolar concentrations, suggesting a promising lead for further development.
- Antimicrobial Testing
- Neuroprotective Effects
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of the target compound with similar derivatives:
Key Research Findings
Antiplatelet Activity and Substituent Effects
- The 2-chloro substituent in the target compound is critical for P2Y12 receptor binding, as seen in clopidogrel and prasugrel derivatives .
- The 2-(methylthio)phenyl group may enhance metabolic stability compared to ester-containing analogs (e.g., clopidogrel methyl ester), which require CYP-mediated activation .
Metabolic Stability and Deuteration
- Deuteration at the methyl group (e.g., R-10a) reduces CYP2C19-dependent metabolism, increasing half-life and bioavailability .
- The methylthio group in the target compound could similarly resist oxidative metabolism, though direct data are lacking.
Structural Modifications and Bioactivity
- Replacement of the methanone group with imidazole (as in ) eliminates antiplatelet activity, highlighting the importance of the aryl-methanone moiety .
- Prasugrel’s thiolactone metabolite (R-138727) shows irreversible P2Y12 inhibition, a mechanism absent in methanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
